molecular formula C16H19N3O5 B1666856 Bestim CAS No. 66471-20-3

Bestim

Cat. No.: B1666856
CAS No.: 66471-20-3
M. Wt: 333.34 g/mol
InChI Key: CATMPQFFVNKDEY-AAEUAGOBSA-N
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Description

Gamma-Glutamyltryptophan, also known as L-gamma-glu-L-TRP or ge-W dipeptide, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Gamma-Glutamyltryptophan is considered to be a practically insoluble (in water) and relatively neutral molecule.
Gamma-Glu-Trp is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of tryptophan. It is a conjugate acid of a gamma-Glu-Trp(1-).

Mechanism of Action

Target of Action

Gamma-Glutamyltryptophan primarily targets the Gamma-Glutamyl Transpeptidase (GGT) enzyme . This enzyme is ubiquitously present in all life forms and plays a variety of roles in diverse organisms . It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .

Mode of Action

The GGT enzyme belongs to the N-terminal nucleophile hydrolase superfamily . It cleaves the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Biochemical Pathways

Gamma-Glutamyltryptophan is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway . In this process, GSH is synthesized in the cytosol and is then translocated out of cells, where it becomes a substrate for GGT, the first enzyme of the GSH breakdown pathway .

Result of Action

The result of gamma-Glutamyltryptophan’s action is the production of γ-glutamyl amino acids, which are then transported into the cell . It has functionalities of anti-tuberculosis action, thymic and splenic cell proliferation, tumor suppression, chemoradiation therapy-induced oral mucositis mitigation, etc .

Action Environment

The action environment of gamma-Glutamyltryptophan is largely dependent on the presence of the GGT enzyme . The enzyme’s activity can be influenced by various factors, including pH, temperature, and the presence of other molecules . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATMPQFFVNKDEY-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945401
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66471-20-3, 227275-47-0
Record name Bestim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66471-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bestim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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